molecular formula C6H6ClF3O3 B1301782 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate CAS No. 363-58-6

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Cat. No.: B1301782
CAS No.: 363-58-6
M. Wt: 218.56 g/mol
InChI Key: YVWUNJVPOCYLIM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is often used in the synthesis of complex organic molecules, including furoindazole derivatives, which are known to act as GPR84 antagonists . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the formation of new chemical bonds and the modification of existing ones.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of proteins, thereby altering cell signaling pathways . Additionally, it can impact gene expression by modulating the activity of transcription factors, leading to changes in the production of specific proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For instance, high doses of the compound have been associated with toxic effects, including damage to cellular structures and disruption of metabolic processes . It is important to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Proper distribution is essential for the compound to exert its biochemical effects effectively.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is important for the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is typically synthesized through a two-step process :

    Step 1: Reaction of 2-chloro-4,4,4-trifluoroacetic acid with chloroacetic anhydride to form 2-chloro-4,4,4-trifluoroacetyl chloride.

    Step 2: The resulting 2-chloro-4,4,4-trifluoroacetyl chloride is then reacted with ethyl acetate to produce the final product, this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate can be compared with other similar compounds, such as :

    Ethyl 4,4,4-trifluoroacetoacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.

    2-chloro-4,4,4-trifluoroacetoacetic acid: The acid form of the compound, which has different solubility and reactivity characteristics.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWUNJVPOCYLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371884
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-58-6
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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